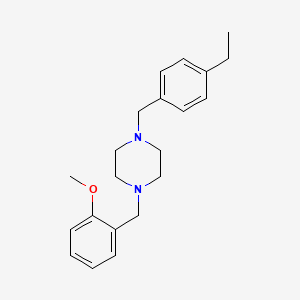
N-1-adamantylsuccinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantylsuccinamide is a chemical compound that is widely used in scientific research applications due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. The compound is also known as N-(1-adamantyl)succinamic acid or N-(1-adamantyl)succinimide.
Mechanism of Action
The mechanism of action of N-1-adamantylsuccinamide involves the modulation of ion channels and receptors. The compound binds to the allosteric site of the ion channels and receptors, causing a conformational change that alters their activity. For example, N-1-adamantylsuccinamide has been shown to enhance the activity of the NMDA receptor by increasing the open probability of the channel. The compound has also been shown to inhibit the activity of the Kv channel by reducing the rate of channel opening.
Biochemical and Physiological Effects
N-1-adamantylsuccinamide has a number of biochemical and physiological effects. The compound has been shown to enhance synaptic plasticity and improve learning and memory in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, N-1-adamantylsuccinamide has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
N-1-adamantylsuccinamide has several advantages for lab experiments. It is a highly specific modulator of ion channels and receptors, which makes it useful for studying the function of these proteins. The compound is also relatively stable and easy to handle, which makes it suitable for use in a variety of experimental settings. However, there are also some limitations to the use of N-1-adamantylsuccinamide. The compound has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments. In addition, the compound can be toxic at high concentrations, which requires careful dosing and monitoring.
Future Directions
There are several future directions for the study of N-1-adamantylsuccinamide. One area of interest is the development of more potent and selective modulators of ion channels and receptors. Another area of interest is the investigation of the compound's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is interest in exploring the potential therapeutic applications of N-1-adamantylsuccinamide in the treatment of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-1-adamantylsuccinamide involves the reaction of 1-adamantylamine with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, and a solvent, such as dichloromethane or ethyl acetate. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Scientific Research Applications
N-1-adamantylsuccinamide is widely used in scientific research as a modulator of ion channels and receptors. It has been shown to modulate the activity of various ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor, the γ-aminobutyric acid (GABA) receptor, and the voltage-gated potassium (Kv) channel. The compound has also been used in studies of synaptic plasticity, learning, and memory.
properties
IUPAC Name |
N'-(1-adamantyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c15-12(17)1-2-13(18)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUVTPXVYYJUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)



![2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B5793413.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5793416.png)



![N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5793449.png)
